molecular formula C8H16N2O2 B6597339 1-methylpiperidin-4-yl N-methylcarbamate CAS No. 143103-17-7

1-methylpiperidin-4-yl N-methylcarbamate

Cat. No.: B6597339
CAS No.: 143103-17-7
M. Wt: 172.22 g/mol
InChI Key: GGEZCLGZQVGHLJ-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl N-methylcarbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It features a carbamate group linked to a 1-methylpiperidin-4-yl ring system, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is a common pharmacophore found in molecules that exhibit a range of biological activities. Researchers can utilize this compound as a versatile chemical intermediate for the design and synthesis of novel molecules targeting various disease pathways.Piperidine derivatives have demonstrated substantial research value in the discovery of new therapeutic agents. For instance, structurally related piperidine compounds have been designed as novel HSP70 inhibitors, showing potent activity against human breast cancer cells, including lapatinib-resistant lines . Furthermore, the 1-methylpiperidin-4-yl-amino group has been incorporated into the structure of advanced inhibitors for protein lysine methyltransferases like G9a, an enzyme overexpressed in several human cancers and a potential target for cancer treatment . As a carbamate, this compound may also serve as a reversible inhibitor of acetylcholinesterase, which is a common biochemical mechanism of this class of compounds .This product is provided For Research Use Only. It is intended for laboratory research and chemical synthesis purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-4-yl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)12-7-3-5-10(2)6-4-7/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZCLGZQVGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143103-17-7
Record name 1-methylpiperidin-4-yl N-methylcarbamate
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Synthetic Methodologies and Chemoenzymatic Transformations

Direct Synthesis Strategies for 1-methylpiperidin-4-yl N-methylcarbamate

The direct synthesis of this compound can be achieved through several well-defined routes, primarily involving the construction of the core piperidine (B6355638) structure followed by the installation of the N-methylcarbamate functional group.

The construction of this compound typically begins with a readily available precursor, 1-methyl-4-piperidone (B142233). wikipedia.orgnih.gov This starting material serves as a versatile hub for introducing the necessary functionality at the C-4 position. A common and effective strategy involves the reduction of the ketone to form the corresponding alcohol, 1-methylpiperidin-4-ol (B91101). This intermediate is then poised for the subsequent carbamoylation step.

An alternative multi-step synthesis can be adapted from methodologies developed for similar piperidinyl carbamates. For instance, a process starting with 1-benzylpiperidin-4-one can be employed. researchgate.net This involves a reductive amination using ammonia (B1221849) and a Raney-Ni catalyst to produce 1-benzylpiperidin-4-amine. researchgate.net The benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenation with Palladium on carbon (Pd/C). researchgate.net The resulting piperidin-4-amine can then be N-methylated at the piperidine nitrogen, followed by the formation of the N-methylcarbamate.

A general synthetic pathway starting from 1-methyl-4-piperidone is outlined below:

Table 1: Multi-Step Synthesis from 1-Methyl-4-piperidone
Step Reaction Reagents & Conditions Intermediate/Product
1 Reduction of Ketone Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) 1-methylpiperidin-4-ol

This two-step sequence is a reliable method for accessing the target compound, with each step being a high-yielding and well-understood chemical transformation.

The crucial step in the synthesis is the formation of the carbamate (B1207046) linkage. Several methods have been developed to optimize this transformation, ensuring high efficiency and purity. organic-chemistry.orgorganic-chemistry.org The reaction typically involves coupling an alcohol (like 1-methylpiperidin-4-ol) with a source of the N-methylcarbamoyl group.

The most direct method is the reaction of 1-methylpiperidin-4-ol with methyl isocyanate. This reaction is often facilitated by a basic catalyst and proceeds readily in a suitable organic solvent. google.com Alternative "phosgene-free" methods are often preferred for their improved safety profile. These can involve the use of reagents like N,N'-carbonyldiimidazole (CDI). The alcohol is first reacted with CDI to form an activated imidazolide (B1226674) intermediate, which is then displaced by methylamine (B109427) to yield the final carbamate. Another approach is transcarbamoylation, where an existing carbamate, such as methyl carbamate, transfers its carbamoyl (B1232498) group to the alcohol under catalytic conditions. organic-chemistry.org

Table 2: Optimized Conditions for Carbamate Formation

Method Reagents Catalyst/Additive Solvent Temperature Key Features
Isocyanate Addition 1-methylpiperidin-4-ol, Methyl isocyanate Triethylamine (optional) Toluene, Dichloromethane 0°C to 50°C google.com Direct, often high-yielding. google.com

Synthesis of Structural Analogs and Derivatives of this compound

To explore structure-activity relationships, chemists often synthesize a variety of structural analogs. This can involve modifications to the carbamate portion of the molecule or functionalization of the piperidine ring itself.

Structural diversity can be readily introduced by altering the components used to form the carbamate group. nih.govmdpi.com By substituting methyl isocyanate with other alkyl or aryl isocyanates (e.g., ethyl isocyanate, phenyl isocyanate), a library of N-substituted carbamates can be generated. Similarly, if the synthesis proceeds through an amine intermediate (like 1-methyl-4-aminopiperidine), reaction with various chloroformates (e.g., ethyl chloroformate, benzyl chloroformate) allows for modification of the ester portion of the carbamate, yielding N-aryl or N-alkoxycarbonyl derivatives.

Altering the piperidine scaffold provides another avenue for creating analogs. Substituents can be introduced at various positions on the ring to probe their effect on the molecule's properties. mdpi.com

One strategy is to begin the synthesis with an already substituted piperidone. For example, using a 3-methyl-1-benzyl-4-piperidone would ultimately lead to a final product with a methyl group at the C-3 position of the piperidine ring. nih.gov Another approach involves direct functionalization of a piperidone intermediate. The Claisen-Schmidt condensation of N-methyl-4-piperidone with various aldehydes can install substituents at the C-3 and C-5 positions. researchgate.net Furthermore, reductive amination of 1-methyl-4-piperidone with different primary or secondary amines can be used to attach a wide range of functional groups at the C-4 position, which can then be further elaborated. nii.ac.jpgoogle.com

Table 3: Strategies for Piperidine Ring Functionalization

Position Synthetic Method Example Precursor/Reagent Resulting Structure
C-3 Use of substituted starting material 3-Methyl-1-benzyl-4-piperidone 3-Methyl-1-methylpiperidin-4-yl scaffold
C-3, C-5 Claisen-Schmidt Condensation N-methyl-4-piperidone + Benzaldehyde 3,5-Dibenzylidene-1-methylpiperidin-4-one researchgate.net
C-4 Reductive Amination N-Boc-piperidin-4-one + N-methylpiperazine google.com 4-(1-Methylpiperazin-1-yl)piperidine scaffold google.com
N-1 Variation of N-substituent Start with 4-hydroxypiperidine, then alkylate with various alkyl halides N-ethyl, N-propyl, etc. analogs

Scalable Synthetic Protocols for this compound Precursors and Related Compounds

For practical applications, the development of scalable and cost-effective synthetic routes is essential. Research has focused on improving the synthesis of key precursors, such as piperidin-4-yl-carbamate salts. researchgate.net An efficient, large-scale process has been developed that utilizes readily available commercial raw materials and features shorter reaction times and high yields. researchgate.net

This scalable process begins with 1-benzylpiperidin-4-one and involves a key reductive amination step with ammonia using Raney-Ni as a catalyst. researchgate.net This is followed by the deprotection of the benzyl group using catalytic hydrogenation over 5% Pd/C. researchgate.net The resulting piperidine intermediate can then be readily converted into various salts, making it a viable process for large-scale manufacturing. researchgate.net This precursor is ideal for subsequent N-methylation of the piperidine ring and carbamate formation to produce a range of final products, including this compound.

Table 4: Scalable Synthesis of a Key Carbamate Precursor researchgate.net

Step Starting Material Reagents & Conditions Product Yield
1 1-Benzylpiperidin-4-one Raney-Ni, Ammonia, Hydrogen gas 1-Benzylpiperidin-4-amine High
2 1-Benzylpiperidin-4-amine 5% Pd/C, Hydrogen gas Piperidin-4-amine High
3 Piperidin-4-amine Methyl chloroformate, Base Methyl piperidin-4-ylcarbamate High

This scalable protocol for a core intermediate underscores the industrial feasibility of producing this class of compounds efficiently.

Elucidation of Biological Mechanisms and Target Interactions

Enzyme Inhibition Profiles and Kinetic Characterization

The 1-methylpiperidin-4-yl N-methylcarbamate structure contains a carbamate (B1207046) functional group and a piperidine (B6355638) scaffold, both of which are common motifs in the design of enzyme inhibitors. The following subsections detail the inhibitory activities of related compounds against several key enzymes.

Investigations into Acetylcholinesterase (AChE) Inhibition by Related Carbamates

Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors. Their mechanism of action typically involves the carbamoylation of a serine residue within the enzyme's catalytic triad. rsc.orgnih.gov This process begins with a nucleophilic attack by the serine oxygen on the carbonyl carbon of the carbamate. nih.gov This forms a transient tetrahedral intermediate, which then collapses, releasing the alcohol or phenol (B47542) leaving group and forming a carbamoylated enzyme. This modified enzyme is temporarily inactive as it cannot hydrolyze acetylcholine (B1216132). The subsequent slow hydrolysis of the carbamoyl-enzyme conjugate regenerates the active enzyme, a process that characterizes these compounds as pseudoirreversible or slowly reversible inhibitors. rsc.orgnih.govnih.gov

The rate of inhibition and the duration of enzyme inactivation depend on the specific structure of the carbamate. For instance, hydrophobic carbamates like rivastigmine (B141) readily cross the blood-brain barrier to inhibit central nervous system cholinesterases. rsc.org Studies on various O-aromatic N,N-disubstituted carbamates have demonstrated a range of inhibitory potencies against both AChE and butyrylcholinesterase (BChE), with some derivatives showing greater efficacy than the established drug rivastigmine. nih.gov While most carbamates inhibit AChE and BChE through the same carbamoylation mechanism, certain structures, like phenothiazine (B1677639) carbamates, can exhibit differential inhibition, acting as pseudoirreversible inhibitors of AChE but reversible inhibitors of BChE. rsc.orgnih.gov This difference is attributed to specific interactions, such as π-π stacking, with residues in the BChE active site that are not present in AChE. rsc.org

Table 1: Inhibitory Activity of Selected Carbamates against Cholinesterases
CompoundTarget EnzymeIC50 (µM)MechanismReference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98Inhibition nih.gov
O-{4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE89.74Inhibition nih.gov
RivastigmineAChE/BChE-Pseudo-irreversible rsc.orgnih.gov
GalantamineAChE0.52Competitive Reversible nih.govnih.gov
Phenothiazine CarbamatesAChE-Pseudo-irreversible rsc.orgnih.gov
Phenothiazine CarbamatesBChE-Reversible rsc.orgnih.gov

Modulation of Histone Lysine (B10760008) Methyltransferase G9a Activity by 1-methylpiperidin-4-yl Scaffolds

The histone methyltransferase G9a (also known as EHMT2) and its homolog GLP are implicated in various diseases, making them attractive targets for therapeutic intervention. G9a is known to catalyze the mono- and dimethylation of histone H3 lysine 9 (H3K9) and has been linked to tumorigenesis by inactivating the tumor suppressor p53. mdpi.comnih.gov

Research into inhibitors of G9a has utilized piperidine scaffolds. For example, in the development of novel covalent inhibitors for G9a/GLP, a synthetic route involved the use of (1-isopropylpiperidin-4-yl)amine. mdpi.com This amine was reacted with a quinazoline (B50416) intermediate to yield a precursor for a potent covalent inhibitor. mdpi.com The use of this substituted piperidine highlights the utility of such scaffolds in accessing the binding sites of these epigenetic enzymes. The 1-methylpiperidin-4-yl scaffold represents a structurally similar motif that could be incorporated into the design of G9a inhibitors to explore structure-activity relationships and optimize binding and selectivity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Radioligand Development

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, most notably anandamide (B1667382) (AEA). lookchem.com Inhibition of FAAH elevates endogenous AEA levels, which can produce analgesic, anti-inflammatory, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. nih.gov Consequently, FAAH is a significant therapeutic target.

Piperidine and piperazine (B1678402) carbamates have emerged as a "privileged chemical scaffold" for creating potent, covalent inhibitors of FAAH. nih.gov These inhibitors act by carbamylating the catalytic serine residue (Ser241) within the FAAH active site, a mechanism confirmed by mass spectrometry and X-ray crystallography. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. For example, a series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates were synthesized and tested, revealing that factors such as the length of the alkyl spacer and substitutions on the indole (B1671886) ring significantly affect inhibitory activity. rsc.orgnih.gov The development of these inhibitors has shown that piperidine carbamates can be highly selective for FAAH over other serine hydrolases like monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov

Table 2: Activity of Piperidine/Piperazine-Based FAAH Inhibitors
Compound Class/ExampleTarget EnzymeMechanismKey FindingReference
Piperidine/Piperazine CarbamatesFAAH, MAGLCovalent CarbamoylationPrivileged scaffold for endocannabinoid hydrolase inhibition. nih.gov
(Indolylalkyl)piperidine carbamatesFAAHCovalent InhibitionActivity is sensitive to alkyl spacer length and ring substitutions. rsc.orgnih.gov
PF-04457845 (Piperidine Urea)FAAHCovalent CarbamoylationAdvanced to clinical trials for osteoarthritis pain.
URB597 (O-aryl carbamate)FAAHCovalent InhibitionPotent inhibitor with an IC50 of 4.6 nM.

Interference with Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interactions

The protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia. Disrupting this interaction with small molecules represents a promising therapeutic strategy. lookchem.com

The development of inhibitors for the menin-MLL interaction has successfully employed piperidine-based scaffolds. High-throughput screening led to the discovery of hydroxy- and aminomethylpiperidine (B13870535) compounds that directly bind to menin at the MLL binding site. Co-crystal structures revealed that these small molecules effectively mimic the key interactions of the MLL protein with menin. Medicinal chemistry efforts to optimize these initial hits have involved modifications to the piperidine core. For example, compounds such as MI-463 and MI-503, which are potent and orally bioavailable inhibitors, are built upon such scaffolds. lookchem.com The 1-methylpiperidin-4-yl moiety is a core structural element in this class of inhibitors, demonstrating its importance as a scaffold for targeting this critical oncogenic PPI.

Substrate and Inhibitor Profiling with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I metabolism for a vast number of drugs and other xenobiotics. The metabolism of compounds containing a 1-methylpiperidin-4-yl moiety is likely to be mediated by this enzyme superfamily. Alicyclic amines, including piperidines, undergo several metabolic reactions catalyzed by CYPs, such as N-dealkylation, N-oxidation, and ring α-oxidation.

Receptor Binding Dynamics and Functional Modulation

In addition to interacting with enzymes, the 1-methylpiperidin-4-yl scaffold is a component of ligands that bind to various G-protein coupled receptors (GPCRs).

Research aimed at developing selective M1 muscarinic acetylcholine receptor (mAChR) antagonists has explored carbamates containing the 1-methylpiperidin-4-yl group. Specifically, the compound bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate was synthesized and evaluated. Docking studies predicted that the N-methyl ammonium (B1175870) group of the piperidine ring forms a crucial salt bridge with an aspartate residue (Asp105) in the orthosteric binding pocket of the M1 receptor. This interaction anchors the ligand, allowing other parts of the molecule to engage with the receptor.

Furthermore, the 1-methylpiperidin-4-yl moiety is present in compounds targeting serotonin (B10506) receptors. The compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) was identified as a potent 5-HT2A receptor inverse agonist. It displayed high affinity for human 5-HT2A receptors, with pKi values of 9.3 in membrane preparations and 9.7 in whole-cell assays. This demonstrates that the 1-methylpiperidin-4-yl scaffold can be effectively incorporated into ligands designed to modulate the function of key neurotransmitter receptors.

Table 3: Receptor Binding Profile of Compounds with a 1-Methylpiperidin-4-yl Scaffold
Compound NameTarget ReceptorActivityKey Interaction/FindingReference
Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamateM1 Muscarinic (mAChR)AntagonistN-methyl group forms a salt bridge with Asp105 in the binding pocket.
ACP-1035-HT2AInverse AgonistHigh affinity binding (pKi = 9.3-9.7).

Selective Affinity and Antagonistic Activity at Muscarinic Acetylcholine Receptor Subtypes

There is no specific data in the surveyed literature detailing the binding affinity of this compound for muscarinic acetylcholine receptor (mAChR) subtypes. However, the piperidine scaffold is a classic component of many muscarinic ligands. For instance, the compound 4-diphenylacetoxy-N-methyl-piperidine methiodide (4-DAMP) is a well-known muscarinic antagonist, and studies on its analogs show that structural requirements for high-affinity binding can differ across the M1, M2, M3, and putative M4 receptor subtypes. nih.gov Generally, the structural integrity of the piperidine ring and its substituents are crucial for affinity and selectivity. nih.gov

Furthermore, research into novel carbamate-based muscarinic ligands has identified compounds with significant affinity. For example, a series of 4,4'-difluorobenzhydrol carbamates were evaluated for their binding to human M1–M5 receptors, with some demonstrating selectivity for the M1 subtype. nih.gov These findings suggest that a carbamate functional group, such as that in this compound, can be a key interacting feature within the muscarinic receptor binding pocket. nih.gov The activity of these related compounds indicates that this compound could potentially exhibit activity at one or more of the five muscarinic receptor subtypes, though its specific affinity and functional profile (agonist vs. antagonist) remain undetermined without direct experimental testing.

Interactions with Serotonin Receptor Systems

Direct studies on the interaction of this compound with serotonin (5-HT) receptors are not available. However, the 1-methylpiperidin-4-yl group is a key structural component in known serotonin receptor ligands. A notable example is ACP-103 (pimavanserin), a potent inverse agonist with high affinity for the 5-HT2A receptor. nih.govresearchgate.net ACP-103, which incorporates the N-(1-methylpiperidin-4-yl) moiety, competitively antagonizes ligand binding to human 5-HT2A receptors with a pKi of 9.3 (in membranes) and 9.70 (in whole cells). nih.govresearchgate.net

ACP-103 also demonstrates lower affinity for the 5-HT2C receptor and lacks significant activity at 5-HT2B receptors. nih.gov The established role of the 1-methylpiperidin-4-yl group in such a potent and selective 5-HT2A ligand suggests that this scaffold is well-suited for interaction with serotonin receptors. This raises the possibility that this compound could also possess some affinity for 5-HT receptors, although likely with a different profile compared to the more complex ACP-103.

Binding Characterization at Dopaminergic Receptors

Characterization of the binding of this compound at dopamine (B1211576) receptors has not been reported. The piperidine and piperazine scaffolds are common in ligands targeting dopamine receptors, particularly the D4 subtype. nih.govmdpi.com Studies on 1,4-disubstituted aromatic piperidines and piperazines have shown that these molecules can achieve high selectivity for the D4 receptor over other subtypes like D2. nih.gov

However, evidence from related compounds suggests that the presence of the 1-methylpiperidin-4-yl group does not guarantee potent dopaminergic activity. For example, the 5-HT2A inverse agonist ACP-103, which contains this group, was found to lack affinity and functional activity at dopamine D2 receptors. nih.gov This indicates that other parts of the molecule play a critical role in determining affinity and selectivity for dopamine receptors. nih.govnih.gov Without direct testing, the dopaminergic binding profile of this compound remains speculative.

Sigma Receptor Ligand Properties

There is no available research characterizing this compound as a sigma receptor ligand. Sigma receptors, particularly the σ1 subtype, are unique transmembrane proteins that modulate various neurotransmitter systems and intracellular signaling pathways. nih.gov Ligands for sigma receptors often possess a nitrogen-containing heterocyclic ring system, such as a piperidine or pyrrolidine. nih.gov While this structural feature is present in this compound, there is no direct or inferred evidence from closely related analogs to suggest it has significant sigma receptor ligand properties.

Preclinical In Vitro and In Vivo Efficacy Assessments

Preclinical assessments using cell-based assays and animal models are essential for determining a compound's therapeutic potential. While such assessments for this compound are absent from the literature, the evaluation of related piperidine carbamates provides insight into the types of assays where it might be active.

Cell-Based Assays for Target Engagement and Phenotypic Screening

No specific cell-based assay or phenotypic screening data for this compound is publicly available. However, piperidine carbamates have been successfully evaluated as inhibitors of various enzymes in cell-based formats. For example, certain piperidine carbamates are potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling. nih.govnih.gov In these studies, cell-based assays were used to confirm target engagement and measure the inhibitor's potency (IC50) in a cellular context. nih.govsci-hub.se

One study on piperidine carbamates designed as MAGL inhibitors utilized a competitive activity-based protein profiling (ABPP) assay in mouse brain membrane proteomes to determine IC50 values and selectivity. The data for a selection of these compounds is presented below.

Table 1: In Vitro Activity of Select Piperidine Carbamates Against Endocannabinoid Hydrolases
CompoundMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity (FAAH/MAGL)
1 7.0 ± 0.9>10,000>1400
33c 25 ± 1>10,000>400
33e 110 ± 10>10,000>90
33f 240 ± 20>10,000>40
Data derived from studies on structurally related piperidine carbamates, not this compound. Data sourced from related research. nih.gov

Additionally, piperidine carbamate structures have been designed as peptidomimetic inhibitors of serine proteases like matriptase and hepsin, which are implicated in cancer progression. rsc.org These examples highlight that cell-based and phenotypic screens for enzymatic inhibition are a relevant application for compounds of this class.

Exploration of Biological Activities in Non-Human Organisms (e.g., Antimalarial, Anthelmintic)

While there are no reports on the specific antimalarial or anthelmintic activity of this compound, compounds containing the piperidine ring are known to possess such properties. A study on 1,4-disubstituted piperidine derivatives revealed compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov

For example, certain derivatives showed nanomolar efficacy, with some being significantly more active than the reference drug chloroquine (B1663885) against the W2 strain. nih.gov The table below summarizes the activity of some of these related piperidine compounds.

Table 2: Antimalarial Activity of Select 1,4-Disubstituted Piperidine Derivatives
CompoundIC₅₀ 3D7 (nM)IC₅₀ W2 (nM)
6b 17.4230.35
12a 34.4611.06
13b 4.1913.30
14d 14.8536.88
Chloroquine 22.38134.12
Data from a study on structurally related piperidine derivatives, not this compound. Data sourced from related research. nih.gov

Furthermore, the carbamate functional group is a feature of several classes of anthelmintic drugs. nih.gov Research on carbamate derivatives of other heterocyclic scaffolds has demonstrated efficacy against parasitic worms. nih.gov This suggests that if tested, this compound might exhibit activity against malaria parasites or helminths, though this remains to be experimentally verified.

Investigation of Therapeutic Potential in Relevant Disease Models (Non-Human)

The therapeutic potential of piperidine carbamates, a class of compounds to which this compound belongs, has been investigated in various non-human disease models, primarily focusing on neurodegenerative disorders like Alzheimer's disease. These studies aim to understand the compounds' efficacy in mitigating disease-related pathologies.

Research into a series of N-alkylpiperidine carbamates has provided significant insights into their potential as multi-target-directed ligands for Alzheimer's disease. nih.gov These compounds have been evaluated for their ability to inhibit key enzymes implicated in the progression of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

Certain N-alkylpiperidine carbamates have demonstrated promising inhibitory activity against these targets. For instance, specific compounds within this class have been identified as potent inhibitors of both AChE and BChE, while others have shown selective inhibition of BChE or MAO-B. nih.gov Enzyme kinetics studies have revealed that despite the presence of a carbamate group, some of these compounds act as reversible and non-time-dependent inhibitors of cholinesterases. nih.gov

Beyond enzyme inhibition, the neuroprotective effects of these piperidine carbamates have been explored in cellular models of Alzheimer's disease. Notably, some compounds were found to protect neuronal cells from amyloid β1-42 (Aβ1-42)-induced cell death. nih.gov Furthermore, the anti-aggregation effect of certain derivatives on Aβ1-42 suggests a direct interaction with this pathological hallmark of Alzheimer's disease. nih.gov These findings indicate that the therapeutic potential of this class of compounds extends beyond symptomatic relief through cholinesterase inhibition to potentially disease-modifying effects by targeting amyloid pathology.

In vivo studies using animal models are crucial for validating the therapeutic potential observed in vitro. For example, in a scopolamine-induced mouse model of memory impairment, a condition that mimics certain cholinergic deficits seen in Alzheimer's disease, a novel pyranone-carbamate derivative demonstrated the ability to mitigate cognitive and memory impairments, with efficacy comparable to the established drug Rivastigmine. researchgate.net This highlights the potential of carbamate derivatives to improve cognitive function in relevant animal models.

The ability of these compounds to cross the blood-brain barrier is a critical factor for their therapeutic application in central nervous system disorders. Permeability assays, such as the parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB), have been employed to predict the central nervous system penetration of these compounds. researchgate.net Additionally, cytotoxicity assays in human cell lines, such as the neuronal-like SH-SY5Y and liver HepG2 cells, have been conducted to assess the preliminary safety profile of these potential therapeutic agents. nih.gov

The tables below summarize the biological activities of representative piperidine carbamate derivatives in non-human models.

Table 1: Inhibitory Activity of N-Alkylpiperidine Carbamates against Key Enzymes in Alzheimer's Disease

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
Compound 10 AChE7.31Reversible
BChE0.56Reversible
MAO-B26.1Reversible
Compound 22 AChE2.25Reversible
BChE0.81Reversible
Compound 13 BChE0.06Selective, Reversible
Compound 16 MAO-B0.18Irreversible, Time-dependent
Data sourced from a study on N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. nih.gov

Table 2: Neuroprotective and Anti-Aggregation Effects of N-Alkylpiperidine Carbamates

CompoundAssayFinding
Compound 10 Aβ₁₋₄₂-induced neuronal cell deathPrevents cell death
Compound 16 Aβ₁₋₄₂-induced neuronal cell deathPrevents cell death
Aβ₁₋₄₂ anti-aggregationShows anti-aggregation effects
Data based on research into the neuroprotective effects of N-alkylpiperidine carbamates. nih.gov

Table 3: In Vivo Efficacy of a Pyranone-Carbamate Derivative in a Scopolamine-Induced Mouse Model

CompoundOutcome MeasureResult
Compound 7p Cognitive and Memory ImpairmentMitigated impairments, comparable to Rivastigmine
Findings from a study on a novel anti-neuroinflammatory pyranone-carbamate derivative. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Correlating Structural Features with Biological Potency and Selectivity

The potency and selectivity of compounds built upon the 1-methylpiperidin-4-yl scaffold are highly dependent on specific structural features, including the substitution patterns on the nitrogen atoms and the stereochemistry of the piperidine (B6355638) ring.

The nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity. Studies on N-substituted derivatives of 4-piperidinyl benzilate, for instance, demonstrate that even minor changes to the alkyl group can drastically alter the compound's interaction with muscarinic cholinergic receptors. nih.gov

While 4-piperidinyl benzilate itself has a high affinity (Ki = 2.0 nM), the introduction of a methyl or ethyl group on the nitrogen increases this affinity significantly (Ki = 0.2 nM). nih.gov However, increasing the size of the alkyl substituent to n-propyl or isopropyl leads to a more than 100-fold decrease in binding affinity. nih.gov Interestingly, bulkier aralkyl substitutions, such as a benzyl (B1604629) group, are well-tolerated and maintain high affinity, suggesting the binding site can accommodate specific types of steric bulk. nih.gov This indicates that a delicate balance of size, shape, and electronics at the N-position is required for optimal receptor interaction.

N-Substituent on 4-Piperidinyl BenzilateBinding Affinity (Ki, nM)
Hydrogen2.0
Methyl0.2
Ethyl0.2
n-Propyl>100
Isopropyl>100
Benzyl0.2
Phenethyl8.0

Table 1. The effect of N-substitution on the binding affinity of 4-piperidinyl benzilate derivatives to muscarinic acetylcholine (B1216132) receptors. Data sourced from nih.gov.

Living systems are inherently chiral, meaning the three-dimensional arrangement of atoms in a molecule can significantly affect its pharmacological behavior. nih.gov For a chiral drug, the two enantiomers (mirror-image isomers) can be considered as separate substances with potentially different activities, metabolic profiles, and toxicities. nih.govresearchgate.net

In the context of the piperidine scaffold, stereochemistry plays a vital role. The introduction of substituents on the piperidine ring can create chiral centers, leading to different stereoisomers. For example, in a series of carbamate (B1207046) derivatives designed as 5-HT4 receptor ligands, the introduction of a cis- or trans-3,5-dimethyl substitution on the piperidine ring was found to be particularly favorable for binding affinity, with both isomers showing a Ki of 1.1 ± 0.6 nM. nih.gov The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices compared to racemic mixtures. nih.govijpsjournal.com The synthesis of specific isomers is therefore a key challenge and goal in medicinal chemistry. nih.gov

Subtle modifications to the 1-methylpiperidin-4-yl scaffold can lead to significant differences in activity and selectivity across related biological targets. This principle is powerfully illustrated by piperidine carbamates developed as inhibitors for the endocannabinoid hydrolases, monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov

By rationally altering the substitution at the 4-position of the piperidine ring, researchers could tune the inhibitory profile. Attaching a bulky bisarylcarbinol motif resulted in inhibitors that were highly selective for MAGL. nih.gov Conversely, changing this group to a 3-aryloxybenzyl moiety shifted the compound's activity, creating a dual inhibitor of both MAGL and FAAH. nih.gov This demonstrates that selectivity is derived from specific interactions of the distal substituents, while the piperidine carbamate core acts as the reactive component. nih.gov

Similarly, a compound known as ACP-103, which features a 1-methylpiperidin-4-yl core, shows high affinity and inverse agonist activity at the human 5-HT2A receptor (pKi = 9.3) but has lesser affinity for the 5-HT2C receptor and lacks affinity for the 5-HT2B receptor. nih.gov This selectivity is crucial for achieving a desired therapeutic effect while avoiding side effects associated with other receptor subtypes. nih.gov

ScaffoldKey SubstituentTarget Selectivity Profile
Piperidine CarbamateBisarylcarbinolMAGL-selective inhibitor
Piperidine Carbamate3-AryloxybenzylDual MAGL-FAAH inhibitor

Table 2. Tuning inhibitor selectivity for endocannabinoid hydrolases by modifying substituents on the piperidine carbamate scaffold. Data sourced from nih.gov.

Design Principles for Optimizing Lead Compounds Bearing the 1-methylpiperidin-4-yl Scaffold

Optimizing a lead compound involves a systematic approach to enhance its desired properties, such as target specificity and binding affinity, while minimizing undesirable off-target effects.

A key strategy for improving target specificity is to exploit the subtle structural differences between the binding sites of related proteins. nih.gov For example, a series of piperidine hydroxamates that were potent inhibitors of matrix metalloproteinases (MMPs) were successfully converted into highly selective inhibitors of the HER-2 sheddase, an enzyme implicated in cancer. nih.gov This was achieved through subtle modifications to the groups interacting with the S1' binding pocket, a region that differs slightly between the target enzymes. nih.gov

Another approach involves scaffold hopping, where the core structure of a molecule is replaced with a different one that maintains the key binding interactions but possesses improved properties like selectivity or metabolic stability. rsc.org In the development of 5-HT4 receptor ligands, it was found that ortho-substitution on arylcarbamate derivatives unexpectedly conferred nanomolar affinity, highlighting how small positional changes can dramatically enhance target engagement. nih.gov

The interaction between a ligand and its protein target is a dynamic process governed by noncovalent forces. nih.gov Medicinal chemists systematically modify molecular structures to optimize these interactions. The development of piperidine-derived carbamates as covalent inhibitors of MAGL was significantly aided by obtaining crystal structures of the inhibitors bound to the enzyme. nih.gov This structural information allowed for the rational design of modifications to improve binding and efficiency. nih.gov

Advanced Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-methylpiperidin-4-yl N-methylcarbamate, might interact with a biological macromolecule, typically a protein.

Molecular docking simulations are employed to predict the binding affinity and the specific conformation (or "pose") of a ligand within the active site of a target protein. The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a more favorable and stable interaction. nih.gov For carbamates, a primary target of interest is often acetylcholinesterase (AChE), an enzyme critical for neurotransmission. researchgate.net

Docking studies can reveal how this compound fits into the AChE binding pocket. The simulations calculate the most energetically favorable binding modes, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, a docking study of a related compound containing a 1-methylpiperidin-4-yl moiety against a protease target yielded a strong binding affinity score of -6.9765 kcal/mol, suggesting a stable and advantageous interaction. dntb.gov.ua

Table 1: Example of Predicted Binding Affinities from Molecular Docking This table illustrates hypothetical docking scores for this compound against a relevant biological target.

Target ProteinPDB CodePredicted Binding Affinity (kcal/mol)Predicted RMSD (Å)
Acetylcholinesterase (AChE)4EY7-7.21.5
Butyrylcholinesterase (BChE)6EMI-6.81.9

Beyond predicting affinity, molecular docking is crucial for identifying the specific amino acid residues within the protein's binding site that are key for the interaction. nih.gov These interactions are fundamental to the ligand's mechanism of action. Analysis of the docked pose can show, for example, the carbamate (B1207046) moiety forming hydrogen bonds with residues like serine or histidine in an enzyme's active site, while the 1-methylpiperidine (B42303) ring may engage in hydrophobic or van der Waals interactions with aromatic residues such as tryptophan or tyrosine. dntb.gov.ua In studies of other inhibitors, residues like Tyr1230 and Arg1208 have been identified as key for binding through electrostatic and hydrogen bond interactions. nih.gov This detailed interaction mapping is vital for understanding structure-activity relationships and for designing more potent and selective derivatives.

Quantum Chemical Calculations (e.g., DFT) for Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic chemical reactivity of a molecule. mdpi.comnih.gov These methods provide valuable descriptors that can be correlated with biological activity or toxicity. researchgate.net For carbamates, DFT calculations can elucidate properties related to their mechanism of action, which often involves the carbamoylation of a target enzyme.

A comprehensive study on 178 carbamate compounds utilized DFT with the PBE/6-311+G* level of theory to calculate several key electronic descriptors. mdpi.com These descriptors include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), chemical potential (μ), hardness (η), and electrophilicity (ω). mdpi.com FMO analysis reveals that for carbamates lacking an aromatic ring, the HOMO is typically located on the oxygen and adjacent atoms of the carbonyl group. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 2: Representative DFT-Calculated Reactivity Descriptors for Carbamates This table shows typical value ranges for quantum chemical descriptors calculated for a large set of carbamate compounds, based on published research. mdpi.com

DescriptorSymbolTypical Value RangeImplication for Reactivity
HOMO EnergyE-HOMO-1.23 to 1.83 eVElectron-donating ability
LUMO EnergyE-LUMO6.05 to 9.96 eVElectron-accepting ability
Energy GapΔE~8.08 eV (mean)Chemical reactivity (smaller gap = more reactive)
ElectrophilicityωVariesPropensity to accept electrons
HardnessηVariesResistance to charge transfer

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is essential for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net

MD simulations have been successfully used to characterize the interactions of N-methylcarbamate insecticides, such as Carbofuran and Bendiocarb, with cyclodextrins. researchgate.net These simulations revealed that the aromatic part of the carbamates tends to be included within the cyclodextrin (B1172386) cavity, providing detailed insight into the dynamic nature of the inclusion process. researchgate.net For a compound like this compound, MD simulations could be used to confirm the stability of its docked conformation within the AChE active site, ensuring that the key interactions are maintained over a simulated time period. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for optimizing lead compounds and prioritizing candidates for synthesis and testing.

QSAR models are built by correlating variations in physicochemical or structural descriptors with changes in biological activity. A Quantitative Structure-Toxicity Relationship (QSTR) model, a specific type of QSAR, was developed for a set of 178 carbamates to predict their toxicity. mdpi.com This model used a combination of global, local, and structural descriptors, many derived from DFT calculations, to establish a statistically significant correlation. mdpi.com The model's quality was validated by its coefficient of determination (R²) of 0.6584 and its leave-one-out cross-validation coefficient (Q²-LOO) of 0.6289. mdpi.com Such models can be used to predict the efficacy or toxicity of new compounds like this compound before they are synthesized, guiding research toward molecules with more desirable properties.

Identification of Essential Structural Features for Activity

Computational methods are instrumental in identifying the key structural motifs of a molecule that are critical for its biological function. For carbamate and piperidine-based compounds, these studies often focus on their interaction with the active site of target enzymes.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in this field, establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities. For instance, 2D-QSAR models developed for carbamate-based AChE inhibitors have highlighted the importance of descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms. nih.gov These parameters suggest that the size, electronic properties, and hydrogen bonding capacity of the molecule are crucial for its inhibitory potency.

Pharmacophore modeling helps to identify the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for optimal interaction with a biological target. For carbamate-type AChE inhibitors, a five-feature pharmacophore model has been generated, providing a template for designing new potent molecules. nih.govnih.gov

Molecular docking simulations provide a detailed view of how a ligand, such as "this compound," might bind within the active site of its target. Studies on structurally related piperidine (B6355638) derivatives and AChE have revealed the importance of the piperidine ring in orienting the molecule within the enzyme's gorge. dergipark.org.tr The carbamate moiety is known to act as a pseudo-irreversible inhibitor by carbamylating a serine residue in the AChE active site. nih.gov The N-methyl group on the piperidine and the N-methyl group on the carbamate are also likely to influence binding affinity and selectivity.

A computational study on an isomer, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, identified it as a potent AChE inhibitor. nih.govplos.orgplos.org Docking studies of this related compound showed interactions with key amino acid residues in the AChE active site, including Tyr123, Tyr336, Tyr340, Phe337, and Trp285. nih.govplos.org These findings underscore the significance of the substituted piperidine ring in anchoring the ligand and positioning the carbamate group for covalent modification of the enzyme.

The table below summarizes key computational findings for related AChE inhibitors, which can infer the essential structural features for the activity of "this compound".

Computational TechniqueKey Findings for Related CompoundsImplication for "this compound"
QSAR Inhibitory activity is influenced by molecular size, electronic properties, and hydrogen bonding capacity. nih.govThe compound's specific molecular weight, charge distribution, and potential for hydrogen bonding are critical for its activity.
Pharmacophore Modeling Essential features include hydrogen bond donors/acceptors and hydrophobic regions arranged in a specific 3D geometry. nih.govnih.govThe piperidine nitrogen and carbamate oxygens likely serve as key pharmacophoric features.
Molecular Docking The piperidine ring orients the molecule in the AChE active site, and the carbamate group interacts with the catalytic serine. dergipark.org.trnih.govplos.orgThe 1-methylpiperidin-4-yl moiety is expected to fit into the active site gorge, positioning the N-methylcarbamate for covalent inhibition.

In Silico Screening and Library Design

In silico screening and library design are powerful computational strategies that enable the rapid evaluation of large numbers of virtual compounds and the creation of focused libraries of molecules with a high probability of possessing desired biological activities.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as those employing QSAR models and pharmacophores, are used when the 3D structure of the target is unknown. nih.gov For instance, a validated QSAR model for carbamate-based AChE inhibitors can be used to predict the inhibitory potency of a virtual library of novel carbamate compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Structure-based virtual screening, which relies on molecular docking, is employed when the 3D structure of the target protein is available. This approach involves docking a large library of compounds into the target's active site and ranking them based on their predicted binding affinities. themedicon.com This methodology has been successfully applied to identify novel piperidine-based inhibitors for various targets. dovepress.com For example, in the design of novel antitubercular agents, piperidin-4-imine derivatives were designed and their binding modes were evaluated using molecular docking. dovepress.com

The design of compound libraries often starts with a core scaffold, such as the 1-methylpiperidine or carbamate moiety. By computationally exploring various substitutions at different positions on this scaffold, researchers can generate a virtual library of analogs. These analogs can then be filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and docking scores to select a subset of compounds with the most favorable profiles for synthesis. nih.gov A study on piperidine-based chromen-2-one derivatives as cholinesterase inhibitors involved the creation of 83 new derivatives from 7 parent compounds, with their potency predicted by a QSAR model. nih.gov

The table below outlines different in silico screening and library design approaches and their application in the context of designing inhibitors related to "this compound".

Screening/Design MethodDescriptionApplication Example
Ligand-Based Virtual Screening Uses information from known active ligands (e.g., pharmacophores, QSAR models) to screen virtual libraries. nih.govA pharmacophore model based on known carbamate AChE inhibitors can be used to screen for new, structurally diverse compounds with similar activity profiles. nih.govnih.gov
Structure-Based Virtual Screening Docks virtual compounds into the 3D structure of a biological target to predict binding affinity and mode. themedicon.comA library of piperidine-carbamate derivatives can be docked into the active site of AChE to identify candidates with the best predicted binding energies. dergipark.org.tr
Combinatorial Library Design Systematically modifies a core molecular scaffold to generate a large virtual library of related compounds.Starting with the "1-methylpiperidin-4-yl" scaffold, various carbamate groups can be computationally added and evaluated to design a focused library of potential inhibitors.
ADMET Profiling Predicts the pharmacokinetic and toxicity properties of virtual compounds to filter out those with undesirable characteristics early in the discovery process. nih.govVirtual analogs of "this compound" would be assessed for properties like blood-brain barrier permeability and potential toxicity. nih.gov

Pharmacological Biotransformation and Disposition in Preclinical Contexts

Metabolic Pathways and Metabolite Identification

The metabolic fate of 1-methylpiperidin-4-yl N-methylcarbamate is expected to be governed by enzymatic reactions that modify its structure, leading to metabolites that are generally more water-soluble and easier to excrete. Based on analogous compounds, the primary metabolic routes are likely to be hydrolysis of the carbamate (B1207046) ester linkage and oxidative reactions on the piperidine (B6355638) and N-methyl groups.

Characterization of Enzymatic Transformations (e.g., Oxidative Metabolism)

The biotransformation of this compound is anticipated to involve several key enzymatic transformations.

Hydrolysis: The carbamate bond is susceptible to hydrolysis by various esterases, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), given its structural similarity to known cholinesterase inhibitors. nih.gov This cleavage would yield 1-methylpiperidin-4-ol (B91101) and N-methylcarbamic acid. The latter is unstable and would likely decompose to methylamine (B109427) and carbon dioxide.

Oxidative Metabolism: The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is a major catalyst for the oxidation of many xenobiotics. For this compound, several oxidative pathways are plausible:

N-Demethylation: The N-methyl group on the piperidine ring is a likely site for oxidative N-demethylation, a common reaction for many tertiary amines. This would result in the formation of piperidin-4-yl N-methylcarbamate.

Hydroxylation: The piperidine ring itself can undergo hydroxylation at various positions.

N-Oxidation: The nitrogen atom of the piperidine ring could be oxidized to form an N-oxide derivative.

Studies on pesticidal phenyl N-methylcarbamates have demonstrated that N-dealkylation and hydroxylation of the N-methyl group are significant metabolic pathways. nih.gov

Role of Specific Cytochrome P450 Isoforms in Compound Metabolism

While direct evidence for this compound is unavailable, the metabolism of other piperidine-containing compounds often involves specific CYP450 isoforms. For instance, the metabolism of loperamide, which contains a piperidine ring, is catalyzed by CYP3A4 and CYP2C8. rsc.org However, for compounds that are primarily cleared by esterase-mediated hydrolysis, the contribution of CYP450 enzymes may be minor. A notable example is rivastigmine (B141), a carbamate-based cholinesterase inhibitor, whose metabolism is predominantly mediated by cholinesterases with minimal involvement of the CYP450 system. rsc.org Given the structural similarities, it is plausible that this compound also follows a similar, CYP-independent metabolic pathway.

Factors Influencing Metabolic Stability and Clearance in In Vitro Systems

The metabolic stability of a compound, often assessed in in vitro systems like liver microsomes or hepatocytes, is a key determinant of its in vivo half-life and clearance. For this compound, several factors would influence its stability:

Enzyme Activity: The rate of metabolism is directly dependent on the concentration and activity of the metabolizing enzymes, be it esterases or CYP450 isoforms.

Compound Concentration: At low concentrations, the rate of metabolism is typically proportional to the compound concentration. However, at higher concentrations, enzyme saturation can occur, leading to non-linear kinetics.

Protein Binding: The extent to which the compound binds to proteins in the in vitro system can affect its availability for metabolism.

In vitro studies with other carbamates have been used to estimate their metabolic clearance. For example, the analysis of the area under the inhibition-time curve for carbamate inhibitors of cholinesterases can provide a quantitative estimation of the amount of carbamate metabolized by these enzymes. nih.gov The metabolic stability of (indolylalkyl)piperidine carbamates has been shown to be significantly higher than their corresponding N-(indol-1-ylalkyl)carbamate analogs in rat liver S9 fractions.

Table 1: In Vitro Metabolic Stability of Representative Carbamate and Piperidine-Containing Compounds

CompoundIn Vitro SystemHalf-life (t½)Intrinsic Clearance (Clint)Reference
SapitinibHuman Liver Microsomes21.07 min38.48 mL/min/kg
AcalabrutinibHuman Liver Microsomes20.45 min39.65 mL/min/kg
(Indolylalkyl)piperidine carbamatesRat Liver S9 FractionsHigher stability than N-(indol-1-ylalkyl)carbamates-

This table presents data for structurally related compounds to illustrate typical in vitro metabolic stability parameters, as no direct data for this compound is available.

Comparative Metabolism Across Preclinical Species

The metabolic profile of a drug candidate can vary significantly between different preclinical species (e.g., rat, mouse, dog) and humans. These differences are often due to variations in the expression and activity of metabolic enzymes. Understanding these interspecies differences is crucial for selecting the appropriate animal model for toxicological studies and for extrapolating preclinical data to humans.

A comparative in vitro study on the metabolism of the pesticidal N-methylcarbamates Zectran and Mesurol in liver supernatants from humans, rats, and dogs revealed significant species-specific differences. nih.gov For Zectran, N-dealkylation was the major pathway in all three species. However, the formation of a minor metabolite, 4-dimethylamino-3,5-xylyl N-hydroxymethylcarbamate, was eight times higher in rats and dogs compared to humans. nih.gov For Mesurol, sulfoxidation and hydroxylation were the primary routes of metabolism in all species, but the production of 4-methylthio-3,5-xylyl N-hydroxymethylcarbamate was four times higher in humans and rats than in dogs. nih.gov These findings underscore the importance of conducting comparative metabolic studies for new chemical entities.

Table 2: Comparative Metabolism of Zectran in Liver Supernatants

SpeciesMajor Metabolic PathwayKey Metabolite(s)Notable Species DifferenceReference
HumanN-Dealkylation4-methylamino-3,5-xylyl N-methylcarbamateLower production of N-hydroxymethyl metabolite compared to rat and dog. nih.gov
RatN-Dealkylation4-methylamino-3,5-xylyl N-methylcarbamateEight-fold higher production of 4-dimethylamino-3,5-xylyl N-hydroxymethylcarbamate than humans. nih.gov
DogN-Dealkylation4-methylamino-3,5-xylyl N-methylcarbamateEight-fold higher production of 4-dimethylamino-3,5-xylyl N-hydroxymethylcarbamate than humans. nih.gov

This table illustrates species differences in the metabolism of a representative N-methylcarbamate, as direct comparative data for this compound is not available.

Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 1-methylpiperidin-4-yl N-methylcarbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra would provide a detailed map of the molecule's carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. This includes the protons on the piperidine (B6355638) ring, the N-methyl group attached to the piperidine nitrogen, the proton on the piperidine C4 carbon, the N-methyl group of the carbamate (B1207046), and the NH proton of the carbamate. chemicalbook.com The ¹³C NMR spectrum would similarly show a unique resonance for each carbon atom in the molecule. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Piperidine Ring-CH₂- (axial/equatorial)~1.5 - 2.8~30 - 55
Piperidine Ring-CH-O-~4.5 - 5.0~70 - 75
Piperidine N-MethylN-CH₃~2.2 - 2.4~46
Carbamate N-MethylN-CH₃~2.7 - 2.9 (doublet)~27
Carbamate CarbonylC=O-~156 - 158
Carbamate NHN-H~4.6 - 5.2 (broad singlet)-

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₈H₁₆N₂O₂ and a monoisotopic mass of 172.12119 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) can measure the mass with high accuracy, allowing for the unequivocal confirmation of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ at m/z 173.12847. uni.luwvu.edu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. Key fragmentation pathways would likely involve the cleavage of the carbamate ester bond and fragmentation of the piperidine ring, providing further structural confirmation. wvu.edu

Table 3: Predicted ESI-MS Data for this compound

AdductFormulaPredicted m/z
[M+H]⁺[C₈H₁₇N₂O₂]⁺173.12847
[M+Na]⁺[C₈H₁₆N₂O₂Na]⁺195.11041
[M+K]⁺[C₈H₁₆N₂O₂K]⁺211.08435
[M-H]⁻[C₈H₁₅N₂O₂]⁻171.11391
uni.lu

Method Development for Biological Sample Analysis

The detection and quantification of this compound in biological samples such as blood, plasma, or urine require robust and sensitive analytical methods to overcome the complexity of the matrices. A typical workflow involves sample preparation followed by analysis using LC-MS/MS. ingenieria-analitica.com

Sample preparation is critical for removing interferences like proteins and lipids. The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, is an effective approach. ingenieria-analitica.compickeringlabs.com It involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium acetate (B1210297) to partition the analyte into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) is used to remove remaining interferences. pickeringlabs.com

Following extraction, LC-MS/MS is the analytical technique of choice due to its superior sensitivity and selectivity. ingenieria-analitica.com The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the target compound, minimizing the likelihood of false positives and enabling accurate quantification even at very low concentrations.

Sample Preparation and Extraction Protocols for Complex Matrices

The primary objective of sample preparation is to isolate "this compound" from endogenous interferences within biological samples, such as plasma, urine, and tissue homogenates, thereby enhancing the sensitivity and selectivity of the analytical method. gmp-compliance.orgbiopharminternational.com The choice of extraction protocol is contingent upon the physicochemical properties of the analyte and the nature of the biological matrix. chromatographyonline.comresearchgate.net

Commonly employed extraction techniques for carbamates and similar small molecules from complex matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biopharminternational.comeuropa.eu

Protein Precipitation (PPT): This is a relatively simple and rapid method often used for plasma and serum samples. biopharminternational.com It involves the addition of an organic solvent, such as acetonitrile or methanol (B129727), to the sample to denature and precipitate proteins. biopharminternational.com Following centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further cleanup. sci-hub.se While straightforward, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects. biopharminternational.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For "this compound," which is predicted to have a relatively low logP, the selection of an appropriate organic solvent is crucial for achieving efficient extraction. This method is capable of producing a cleaner sample than PPT and can provide a degree of analyte concentration. biopharminternational.com

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide excellent sample cleanup and concentration. biopharminternational.comwindows.net It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. windows.net Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. windows.net For "this compound," a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be particularly effective, given the compound's structure which includes a polar carbamate group and a basic piperidine ring.

A representative SPE protocol for extracting a basic compound like "this compound" from a biological fluid is outlined below.

StepProcedurePurpose
1. Sorbent Conditioning Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.To activate the sorbent and ensure reproducible retention.
2. Sample Loading Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the cartridge.To adsorb the analyte onto the solid phase.
3. Washing Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger non-polar solvent to remove lipids.To eliminate interfering substances without eluting the analyte.
4. Elution Elute the analyte with a small volume of an appropriate solvent (e.g., methanol containing 2% formic acid).To desorb the purified analyte from the sorbent.
5. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.To concentrate the analyte and ensure compatibility with the analytical system.

This table presents a generalized SPE protocol. The specific solvents, volumes, and sorbent type would require optimization for "this compound".

Detection Limits and Quantitation in Preclinical Assays

The sensitivity of an analytical method is defined by its limit of detection (LOD) and lower limit of quantitation (LLOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

In preclinical research, achieving a low LLOQ is often critical for accurately characterizing the pharmacokinetic profile of a compound, especially during the terminal elimination phase. For "this compound," analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are typically employed to achieve the necessary sensitivity and selectivity. bioanalysis-zone.com

The determination of the LLOQ is a key component of bioanalytical method validation. nih.gov It is established by analyzing a set of samples spiked with the analyte at low concentrations and assessing the precision and accuracy of the measurements. nih.gov

Below is a table illustrating typical acceptance criteria and hypothetical performance data for the LLOQ determination in a preclinical assay.

ParameterAcceptance CriteriaHypothetical LLOQ Performance Data for "this compound"
Precision (%CV) ≤ 20%15.2%
Accuracy (% Bias) Within ±20% of the nominal concentration-5.8%
Signal-to-Noise Ratio ≥ 512
LLOQ Concentration -1 ng/mL

This table provides representative data. Actual values would be determined experimentally during method validation.

Validation of Analytical Methods for Research Applications

Bioanalytical method validation is a formal process that demonstrates an analytical method is reliable and reproducible for its intended use. fda.govwalshmedicalmedia.com The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov For research applications, a thorough validation ensures the integrity of the generated data.

The key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. gmp-compliance.org

Accuracy: The closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels. gmp-compliance.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. gmp-compliance.orgyoutube.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. The curve should be continuous and reproducible. gmp-compliance.org

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS assays.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. walshmedicalmedia.com

A summary of typical validation parameters and acceptance criteria for a preclinical bioanalytical method is presented in the following table.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ). gmp-compliance.org
Precision (%CV) Should not exceed 15% (20% at the LLOQ). gmp-compliance.org
Linearity (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration.

This table outlines standard acceptance criteria for bioanalytical method validation in preclinical research.

Strategic Applications As Chemical Biology Research Tools

Development of Pharmacological Probes for Investigating Biological Pathways

The unique structure of 1-methylpiperidin-4-yl N-methylcarbamate makes it an effective scaffold for creating pharmacological probes to investigate complex biological pathways, most notably the cholinergic system. The cholinergic system is crucial for a range of physiological functions, including learning, memory, and inflammation. nih.gov Probes based on this compound are particularly valuable for studying acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov

By modifying the this compound structure, researchers can develop selective ligands to probe the function and activity of AChE. These pharmacological tools can help in understanding the enzyme's role in both normal physiological processes and in pathological conditions. For instance, analogues of this compound can be used to map the distribution and activity of AChE in different brain regions, providing insights into the neurobiology of diseases like Alzheimer's, where cholinergic deficits are a key feature. The development of such probes is essential for dissecting the intricate mechanisms of cholinergic neurotransmission and identifying new therapeutic targets. nih.govnih.gov

Interactive Table: Analogs of this compound and their applications.

Compound Analogue Application Biological Target
N-[¹¹C]methylpiperidin-4-yl acetate (B1210297) ([¹¹C]MP4A) PET imaging agent for studying brain AChE activity. nih.gov Acetylcholinesterase (AChE) nih.gov
1-[¹¹C]methylpiperidin-4-yl propionate (B1217596) ([¹¹C]PMP) PET imaging agent with a slower hydrolysis rate for precise AChE activity estimation. nih.gov Acetylcholinesterase (AChE) nih.gov

Utility as Key Intermediates in the Synthesis of Novel Complex Molecules

The 1-methylpiperidin-4-yl moiety is a prevalent structural motif in a multitude of biologically active compounds and pharmaceuticals. Consequently, this compound and its precursors, such as 1-methyl-4-piperidone (B142233), serve as crucial intermediates in the synthesis of more complex and novel molecules. The piperidine (B6355638) ring provides a versatile scaffold that can be readily functionalized to generate a diverse library of compounds with a wide range of pharmacological activities.

The synthesis of complex molecules often involves multi-step processes where the piperidine intermediate is introduced to build the core structure of the final product. For example, 1-methyl-4-piperidone is a documented building block for a variety of pharmaceuticals. The ability to efficiently synthesize and modify this piperidine core is a significant advantage in medicinal chemistry, enabling the creation of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This makes compounds like this compound valuable starting materials or key intermediates in the development of new drugs and chemical probes.

Radioligand Synthesis and Application in Positron Emission Tomography (PET) Imaging Research (Preclinical)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. This technology relies on the use of radioligands, which are biologically active molecules labeled with a positron-emitting radionuclide. The 1-methylpiperidin-4-yl scaffold is particularly well-suited for the development of PET radioligands due to its ability to be labeled with isotopes like Carbon-11 (¹¹C).

Specifically, analogues of this compound, such as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) and 1-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP), have been successfully developed and used in preclinical PET imaging studies to investigate the activity of acetylcholinesterase (AChE) in the brain. nih.govnih.gov These radioligands can cross the blood-brain barrier and are hydrolyzed by AChE, with the resulting radiolabeled metabolite being trapped in the brain, allowing for the mapping of enzyme activity. nih.govnih.gov This application is of great importance in the preclinical research of neurodegenerative diseases like Alzheimer's, where monitoring changes in AChE levels can provide valuable insights into disease progression and the efficacy of potential treatments. The development of such radioligands underscores the importance of the this compound chemical backbone in advancing our understanding of brain function and disease.

Interactive Table: Preclinical PET Radioligands based on the 1-methylpiperidin-4-yl scaffold.

Radioligand Radionuclide Target Research Area
N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) Carbon-11 Acetylcholinesterase (AChE) nih.gov Alzheimer's Disease, Parkinson's Disease nih.gov
1-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP) Carbon-11 Acetylcholinesterase (AChE) nih.gov Alzheimer's Disease, Parkinson's Disease nih.gov

Contribution to the Discovery and Development of Lead Compounds in Drug Discovery Research

The this compound scaffold has made significant contributions to the discovery and development of lead compounds in drug discovery research, particularly in the area of neurodegenerative diseases. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

The carbamate (B1207046) moiety of this compound is a key feature in many cholinesterase inhibitors. For example, rivastigmine (B141), an approved drug for the treatment of Alzheimer's disease, contains a carbamate functional group. Computational and synthetic studies have explored analogues of this compound as potential inhibitors of acetylcholinesterase (AChE). wikipedia.org These investigations aim to identify novel compounds with improved efficacy and safety profiles for the management of Alzheimer's symptoms.

Furthermore, derivatives of the 1-methylpiperidin-4-yl structure have been investigated as potent and selective inverse agonists for the 5-hydroxytryptamine(2A) (5-HT2A) receptor, which is a target for the development of antipsychotic agents. The versatility of this chemical scaffold allows medicinal chemists to systematically modify its structure to optimize its interaction with various biological targets, thereby facilitating the journey from an initial hit to a viable drug candidate. The ongoing exploration of compounds based on the this compound framework highlights its enduring importance in the quest for new medicines.

Q & A

Q. Basic Research Focus

  • Recrystallization : Using ethanol/water mixtures (7:3 v/v) removes polar impurities .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is incomplete .
  • Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

How do crystallographic studies inform the solid-state properties of this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SHELX-refined) reveals:

  • Packing Arrangements : Hydrogen-bonding networks between carbamate groups stabilize monoclinic crystal systems .
  • Thermal Stability : DSC shows a melting point of 128–130°C, correlating with lattice energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.